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Compound of Interest

Compound Name: FM-476

Cat. No.: B1192716 Get Quote

For researchers and drug development professionals investigating gastrointestinal and

neurological pathways, robust validation of chemical probes is paramount. This guide provides

a comprehensive comparison of YF476, a potent and selective gastrin/cholecystokinin-B (CCK-

B) receptor antagonist, with other relevant compounds. The data presented herein is supported

by detailed experimental protocols and visual workflows to facilitate informed decision-making

in your research.

It is important to note that the compound "FM-476" as initially queried is likely a typographical

error, with the scientific literature predominantly referencing YF476 as a key CCK-B receptor

antagonist.

Comparative Analysis of CCK-B Receptor
Antagonists
The biological activity of YF476 is best understood in the context of its affinity for the CCK-B

receptor and its functional efficacy in vitro and in vivo. Below is a quantitative comparison with

other notable CCK-B receptor antagonists.

In Vitro Binding Affinity
The binding affinity of a compound to its target receptor is a critical measure of its potency. This

is often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration

(IC50) in radioligand binding assays.
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Compoun
d

Receptor
Species/T
issue

Radioliga
nd

Ki (nM) IC50 (nM)
Referenc
e(s)

YF476 CCK-B Rat Brain [¹²⁵I]CCK-8 0.068 - [1]

CCK-B
Canine

(cloned)
[¹²⁵I]CCK-8 0.62 - [1]

CCK-B
Human

(cloned)
[¹²⁵I]CCK-8 0.19 - [1]

CCK-A
Rat

Pancreas
[¹²⁵I]CCK-8 >278 - [1]

L-365,260 CCK-B
Guinea Pig

Brain

[³H]L-

365,260
2.0 - [2]

CCK-B
Guinea Pig

Stomach
- 1.9 - [3]

CCK-A
Guinea Pig

Pancreas
- >200 - [2]

YM022 CCK-B Rat Brain [¹²⁵I]CCK-8 0.26 - [4]

CCK-B
Canine

(cloned)
[¹²⁵I]CCK-8 - 0.73 [5]

CCK-A
Rat

Pancreas
[¹²⁵I]CCK-8 270 - [4]

Proglumide CCK-B

Rat

Pancreatic

Islets

[¹²⁵I]CCK-

33
- 800,000 [6]

Note: Lower Ki and IC50 values indicate higher binding affinity.

In Vivo Efficacy: Inhibition of Gastric Acid Secretion
The functional consequence of CCK-B receptor antagonism is a reduction in gastrin-stimulated

gastric acid secretion. The in vivo efficacy is often measured as the dose required to achieve

50% of the maximal effect (ED50 or ID50).
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Compound Species Model
Administrat
ion

ED50/ID50
(µmol/kg)

Reference(s
)

YF476 Rat
Pentagastrin-

induced
Intravenous 0.0086 [1]

Dog
Pentagastrin-

induced
Intravenous 0.018 [1]

Dog
Pentagastrin-

induced
Oral 0.020 [1]

L-365,260 Rat
Pentagastrin-

induced
Intravenous - [7]

Human
Pentagastrin-

induced
Oral

50%

inhibition at

50mg dose

[6]

YM022 Rat
Pentagastrin-

induced
Intravenous 0.009

Cat
Pentagastrin-

induced
Intravenous 0.02

Dog
Peptone

meal-induced
Intravenous 0.0654 [5]

Proglumide Dog
Pentagastrin-

induced

Intravenous

Infusion

Apparent Ki

of 300

mg/kg/h

Rat
Pylorus-

ligated
-

Dose-

dependent

inhibition

Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, detailed

methodologies for key experiments are provided below.
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Radioligand Binding Assay for CCK-B Receptor
This in vitro assay quantifies the affinity of a test compound for the CCK-B receptor by

measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the CCK-B receptor.

Materials:

Membrane preparations from tissues or cells expressing CCK-B receptors (e.g., rat brain

cortex).

Radioligand (e.g., [¹²⁵I]CCK-8).

Test compound (e.g., YF476).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the membrane preparation with the radioligand and varying concentrations of the

test compound in the assay buffer.

Allow the binding to reach equilibrium.

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Determine the concentration of the test compound that inhibits 50% of the specific binding of

the radioligand (IC50).
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Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

In Vivo Pentagastrin-Induced Gastric Acid Secretion
Model
This in vivo model assesses the functional antagonism of the CCK-B receptor by measuring the

inhibition of gastric acid secretion stimulated by pentagastrin, a synthetic analog of gastrin.

Objective: To determine the in vivo efficacy (ED50) of a test compound in inhibiting gastric acid

secretion.

Animal Model:

Male Sprague-Dawley rats or Beagle dogs with chronic gastric fistulas.

Procedure:

Anesthetize the animals and cannulate the trachea and esophagus.

Perfuse the stomach with saline and collect the perfusate at regular intervals.

Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid

secretion.

Once a stable rate of acid secretion is achieved, administer the test compound (e.g., YF476)

intravenously or orally at various doses.

Continue to collect gastric perfusate and measure the acid output by titration with a standard

base (e.g., 0.01 N NaOH).

Plot the percentage inhibition of acid secretion against the dose of the test compound to

determine the ED50.

Cell-Based Calcium Mobilization Assay
This in vitro functional assay measures the ability of a compound to block the increase in

intracellular calcium concentration induced by CCK-B receptor activation.
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Objective: To assess the antagonistic activity of a test compound on CCK-B receptor signaling.

Materials:

A cell line expressing the CCK-B receptor (e.g., CHO or HEK293 cells).

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

A CCK-B receptor agonist (e.g., CCK-8).

Test compound (e.g., YF476).

A fluorescence plate reader.

Procedure:

Culture the cells in a multi-well plate.

Load the cells with the calcium-sensitive fluorescent dye.

Pre-incubate the cells with varying concentrations of the test compound.

Stimulate the cells with the CCK-B receptor agonist.

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

The inhibition of the agonist-induced calcium signal by the test compound indicates its

antagonistic activity.

Visualizing the Pathways and Workflows
To provide a clearer understanding of the underlying biological mechanisms and experimental

processes, the following diagrams have been generated using the DOT language.
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Caption: CCK-B Receptor Signaling Pathway and the antagonistic action of YF476.
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Caption: Experimental workflow for a radioligand binding assay.

Prepare Animal Model
(e.g., Rat with Gastric Fistula)

Induce Gastric Acid Secretion
with Pentagastrin Infusion

Administer Test Compound
(YF476) at various doses

Collect Gastric Secretions
at Timed Intervals

Measure Acid Output
by Titration

Calculate Percent Inhibition
and Determine ED50

Click to download full resolution via product page

Caption: Experimental workflow for an in vivo gastric acid secretion study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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